molecular formula C7H4ClFO2 B1585691 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 82128-69-6

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No. B1585691
CAS RN: 82128-69-6
M. Wt: 174.55 g/mol
InChI Key: VHXIEGGPMOEWNK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative . It is also known as 3-Chloro-5-fluorosalicylaldehyde .


Synthesis Analysis

The compound can be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .


Molecular Structure Analysis

The molecular structure of the compound is planar, with an r.m.s. deviation from the plane of all non-hydrogen atoms of 0.0135 A . The molecule engages in intramolecular hydrogen bonding between the phenol hydrogen atom and formyl functional group oxygen with an O1 O2 distance of 2.6231 (19) A .


Chemical Reactions Analysis

The compound has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm 3, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . It also has a molar refractivity of 39.8±0.3 cm 3, a polar surface area of 37 Å 2, and a molar volume of 115.7±3.0 cm 3 .

Scientific Research Applications

Synthesis of Fluorinated Bicyclic Heterocycles

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The synthesis results in the formation of fluorinated bicyclic heterocycles .

Preparation of Semiconducting Acenes

  • Scientific Field : Materials Science
  • Application Summary : Semiconducting acenes can also be prepared from 3-fluoro-2-hydroxybenzaldehyde .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The synthesis results in the formation of semiconducting acenes .

Synthesis of Antimicrobial Complexes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Chloro-5-fluoro-2-hydroxybenzaldehyde plays an important role in the synthesis of novel antimicrobial complexes .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The synthesis results in the formation of novel antimicrobial complexes .

Crystallographic and Spectroscopic Characterization

  • Scientific Field : Crystallography
  • Application Summary : The compound has been studied for its antibacterial characteristics. It is a dihalogenated salicylaldehyde derivative .
  • Methods of Application : The compound engages in intramolecular hydrogen bonding with an O—H O distance of 2.6231 (19) A . The C3—Cl and C5—F bond lengths were found to be 1.7334 (16) and 1.3529 (19) A .
  • Results or Outcomes : The molecules pack together in the solid state with weak intermolecular C—H O, C—H F and F O interactions .

Organic Building Block

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is a useful organic building block throughout organic chemistry .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The compound can be applied as an organic building block .

Synthesis of Novel Antimicrobial Complexes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound plays an important role in the synthesis of novel antimicrobial complexes .
  • Methods of Application : The compound may be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .
  • Results or Outcomes : The synthesis results in the formation of novel antimicrobial complexes .

Safety And Hazards

The compound is toxic if swallowed and causes serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The compound has been studied for its antibacterial characteristics . It also plays an important role in the synthesis of novel antimicrobial complexes . Furthermore, it is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .

properties

IUPAC Name

3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIEGGPMOEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382265
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS RN

82128-69-6
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82128-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium hydroxide (50 g.) was dissolved in 70 ml. of water. 2-Chloro-4-fluorophenol (10 g., 0.068 mole) was added and then chloroform (30 ml.) The mixture was refluxed for two hours. Addition of chloroform (30 ml.) and reflux for 2 hours was twice repeated. The reaction mixture was cooled to room temperature and crude product recovered as the sodium salt by filtration. The crude was taken into water and acidified with 1 N hydrochloric acid to yield product (6.6 g.) in the free phenolic form. The latter was chromatographed on 200 g. of silica gel, with 1:1 methylene chloride:hexane as eluant. The column was monitored by tlc. Clean product containing fractions were combined and evaporated to dryness to yield purified 3-chloro-5-fluoro-2-hydroxybenzaldehyde [3.08 g.; m.p. 81°-83° C., Rf 0.49 (1:1 methylene chloride:hexane); ir (CH2Cl2) 1658, 1460, 1439, 1289, 1230, 1116 cm-1 ].
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CT Triggs, JM Tanski - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
… The title compound (systematic name: 3-chloro-5-fluoro-2-hydroxybenzaldehyde), C 7 H 4 ClFO 2 , is a dihalogenated salicylaldehyde derivative that has been studied for its …
Number of citations: 6 scripts.iucr.org

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